molecular formula C8H11BrN4O2 B7855222 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole

5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole

Cat. No.: B7855222
M. Wt: 275.10 g/mol
InChI Key: PHYNDXQJJYRBFI-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole is a heterocyclic organic compound characterized by a bromine atom, a cyclohexyl group, and a nitro group attached to a triazole ring. This compound is part of the triazole family, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole typically involves the following steps:

  • Bromination: The starting material, 1-cyclohexyl-1H-1,2,4-triazole, undergoes bromination to introduce the bromine atom at the 5-position.

  • Nitration: The brominated compound is then nitrated to introduce the nitro group at the 3-position.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination and nitration steps.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Azides, halides, etc.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, such as antimicrobial and antifungal properties. It can be used in the development of new drugs targeting various pathogens.

Medicine: Due to its biological activities, it is being explored for its therapeutic potential. It may be used in the treatment of infections and other medical conditions.

Industry: In the chemical industry, it is used as an intermediate in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 5-bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole exerts its effects involves its interaction with biological targets. The nitro group is believed to play a key role in its biological activity, potentially interacting with enzymes or receptors in the body.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit specific enzymes involved in microbial growth.

  • Receptors: It may bind to receptors involved in inflammatory responses.

Comparison with Similar Compounds

  • 5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of cyclohexyl.

  • 3-Nitro-1,2,4-triazol-5-one (NTO): Contains a nitro group but lacks the bromine and cyclohexyl groups.

Uniqueness: 5-Bromo-1-cyclohexyl-3-nitro-1H-1,2,4-triazole is unique due to the presence of both the bromine and cyclohexyl groups, which contribute to its distinct chemical and biological properties.

This compound's versatility and reactivity make it a valuable tool in both research and industry

Properties

IUPAC Name

5-bromo-1-cyclohexyl-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4O2/c9-7-10-8(13(14)15)11-12(7)6-4-2-1-3-5-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYNDXQJJYRBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NC(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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